2,3-Difluoro-5-phenylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
2,3-difluoro-5-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-10-6-9(7-11(15)12(10)14)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
BZFCWXPZFBCLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |
Origin of Product |
United States |
Significance of Fluorinated Anilines in Advanced Chemical Design
The introduction of fluorine into an aniline (B41778) scaffold dramatically alters its physicochemical properties, offering a powerful tool for molecular engineering. The high electronegativity of fluorine atoms creates strong, polarized carbon-fluorine bonds, which can influence a molecule's conformation, metabolic stability, and binding affinities. rsc.org
Specifically, fluorination impacts several key parameters:
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (LogP), a property that affects its solubility, transport across biological membranes, and interaction with hydrophobic pockets in enzymes and receptors.
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and effective strategy to enhance the half-life of drug candidates.
Hydrogen Bonding: The difluoromethyl group (CF2H) can act as a hydrogen bond donor, a unique feature among polyfluorinated motifs that allows it to serve as a bioisostere for functional groups like alcohols or thiols. rsc.org
These modified properties make fluorinated anilines highly sought-after intermediates. They are integral to the synthesis of a wide range of functional molecules, including advanced polymers, liquid crystals, and a significant portion of modern agrochemicals and pharmaceuticals. ontosight.aistanford.edu For example, fluorinated aniline moieties are found in novel insecticides designed to target ryanodine (B192298) receptors and in advanced materials for organic light-emitting diodes (OLEDs). ontosight.ai
Synthetic Methodologies for 2,3 Difluoro 5 Phenylaniline and Its Precursors
Modern Approaches to Fluorinated Aniline Synthesis
Reductive Methods for Fluoronitrobenzene Derivatives
The reduction of fluoronitrobenzene derivatives is a cornerstone in the synthesis of fluoroanilines. This transformation is pivotal for converting readily available nitroaromatics into the valuable aniline scaffold. Catalytic hydrogenation stands out as a primary industrial method, frequently employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under hydrogen pressure. This method is noted for achieving nearly quantitative yields. For instance, the reduction of 4-fluoronitrobenzene to 4-fluoroaniline (B128567) is a widely adopted pathway.
A patented method for producing p-fluoroaniline involves the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene (B1581561) in an autoclave with a Pd/C catalyst. google.com This process, which results in both reduction of the nitro group and dechlorination, highlights the robustness of catalytic hydrogenation for creating specifically substituted fluoroanilines. google.com The reaction conditions, such as temperature and pressure, are optimized to ensure high conversion rates and yields. google.com
Beyond precious metal catalysis, research has explored the use of earth-abundant metals. Iron and cobalt catalysts, for example, have been developed for nitro reduction cascades, often using green reductants like formic acid or molecular hydrogen. nih.gov These methods are part of a broader effort to develop more sustainable chemical processes. nih.gov Additionally, organophosphorus compounds have been utilized as catalysts for the reductive functionalization of nitro compounds, showcasing a transition-metal-free approach that relies on the P(III)/P(V) redox cycle. mit.edu
Domino and Cascade Reactions for Ortho-Fluoroaniline Scaffolds
Domino and cascade reactions represent a highly efficient strategy for synthesizing complex molecules like ortho-fluoroanilines from simple, acyclic precursors. These reactions combine multiple bond-forming events in a single operation without isolating intermediates, which aligns with the principles of atom and cost efficiency. rsc.orgchemrxiv.org This approach is particularly valuable for constructing ortho-fluoroaniline scaffolds, which are important intermediates in the pharmaceutical and fine chemical industries. rsc.orgchemrxiv.orgresearchgate.net
A noteworthy development is a four-step domino process that builds the benzene ring while simultaneously installing both the amine and fluorine functionalities under metal-free conditions. rsc.orgchemrxiv.org This method offers a sustainable and highly selective route to a variety of functionalized ortho-fluoroanilines, achieving yields of up to 80%. rsc.orgchemrxiv.org It effectively bypasses the selectivity challenges often encountered with traditional transition-metal-catalyzed fluorination reactions. rsc.orgresearchgate.net Such cascade reactions are considered superior to stepwise syntheses as they save time, reduce waste, and improve atom economy by minimizing workup and purification steps. researchgate.net
Photoinduced Methods for Difluoroalkylation of Anilines
Photoinduced reactions offer a mild and efficient pathway for the C-H difluoroalkylation of anilines. These methods are characterized by their operational simplicity and ability to proceed under catalyst-free or transition-metal-free conditions, often at room temperature. rsc.orgrsc.org The reaction is typically initiated by the formation of an electron-donor-acceptor (EDA) complex between the aniline and a difluoroalkyl bromide, which upon photoirradiation, leads to the generation of a difluoroalkyl radical. rsc.orgrsc.orgacs.org This radical then selectively functionalizes the aniline, often at the ortho-position for N,N-disubstituted anilines. rsc.org
Two complementary synthetic methods have been presented for this transformation. acs.org The first protocol uses Eosin Y, an organic photocatalyst, and is particularly effective for electron-rich anilines. acs.orgdntb.gov.ua The second method relies on the formation of an EDA complex between anilines and ethyl difluoroiodoacetate, avoiding the need for any photocatalyst. acs.org These approaches are valued for their broad substrate scope and tolerance of various functional groups, providing good to excellent yields of the desired difluoroalkylated products. rsc.org
Below is a table summarizing typical conditions for these photoinduced methods.
| Method | Catalyst/Promoter | Reagent | Solvent | Conditions | Key Feature |
| EDA Complex | None | Bromodifluoro ethyl acetate | DMSO | UV light, Room Temp. | Catalyst-free difluoroalkylation of N,N-disubstituted anilines. rsc.orgacs.org |
| Organic Photocatalysis | Eosin Y | Ethyl difluoroiodoacetate | DMF | Visible Light | Effective for electronically rich anilines. acs.orgdntb.gov.ua |
Stereoselective and Regioselective Synthesis of Analogues
The synthesis of analogues of this compound often requires precise control over the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity).
Stereoselective Synthesis: Significant efforts have been dedicated to the stereoselective synthesis of fluorinated compounds, particularly amino acids and other bioactive molecules. acs.orgbeilstein-journals.org For instance, biocatalytic methods using engineered myoglobin (B1173299) catalysts have been developed for the highly diastereo- and enantioselective synthesis of CHF₂-containing trisubstituted cyclopropanes. nih.gov These enzymatic reactions can achieve excellent yields and stereoselectivity (up to >99% de and ee) and can even be tuned to produce opposite enantiomers through catalyst engineering. nih.gov The synthesis of fluorinated phenylalanine analogues, key components in medicinal chemistry, has also been achieved with high stereoselectivity using chiral auxiliaries. beilstein-journals.orgnih.govmdpi.com
Regioselective Synthesis: Regiocontrol is crucial when multiple reaction sites are available. The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation, has been studied for its regioselectivity in reactions involving functionalized alkynes, though directing effects of certain functional groups can be moderate. jst.go.jp More definitive regioselectivity has been achieved in the synthesis of other heterocyclic analogues. For example, the synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles can be controlled through acs.orgacs.org or rsc.orgacs.org sigmatropic rearrangements of O-vinyl oximes, with the outcome dictated by the substrate's substituents or the addition of a base. nih.gov Similarly, a completely regioselective [3+2] cycloaddition reaction has been developed to produce 4-fluoro-1,5-disubstituted-1,2,3-triazoles, which are synthetic surrogates of unstable α-fluoroalkynes. rsc.org
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fluoroanilines and their derivatives, emphasizing the reduction of waste, energy consumption, and use of hazardous materials.
Solvent-Free and Reduced-Solvent Methodologies
Minimizing or eliminating solvents is a key goal in sustainable synthesis. Several methods for preparing fluoroanilines and related structures have been adapted to be solvent-free or operate with reduced solvent volumes. nih.gov For example, a method for producing p-fluoroaniline via solvent-free catalytic hydrogenation has been patented. patsnap.com Another approach uses Brønsted acidic ionic liquids to catalyze the Friedel-Crafts reaction for synthesizing aniline-based triarylmethanes under metal- and solvent-free conditions, achieving good to excellent yields. nih.gov The domino reactions discussed previously for synthesizing ortho-fluoroanilines are also inherently greener, as they are performed under mild, metal-free conditions and reduce the number of workup steps, thus minimizing solvent use. chemrxiv.org
The table below highlights key features of these green synthetic approaches.
| Green Chemistry Approach | Methodology | Key Advantages | Example Application |
| Mechanochemistry | Manual or ball-mill grinding of solid reactants | Solvent-free, reduced reaction times, high yields, minimal purification. beilstein-journals.orgmdpi.com | Synthesis of fluorinated imines. mdpi.com |
| Solvent-Free Catalysis | Reactions using catalysts in the absence of a solvent | Elimination of solvent waste, simplified product isolation. nih.govpatsnap.com | Catalytic hydrogenation for p-fluoroaniline synthesis. patsnap.com |
| Domino Reactions | Multi-step reactions in a single pot | Atom economy, reduced waste, energy and time savings. rsc.orgresearchgate.net | One-pot synthesis of functionalized ortho-fluoroanilines. rsc.orgchemrxiv.org |
Atom-Economy and Efficiency Assessments
In the pursuit of sustainable chemical manufacturing, atom economy and process efficiency are paramount evaluation metrics. jocpr.comchembam.com Atom economy provides a measure of how efficiently reactant atoms are incorporated into the final desired product, with higher values indicating less waste generation. jocpr.com It is a foundational principle of green chemistry, shifting focus from reaction yield to the inherent efficiency of a chemical transformation. jocpr.comchembam.com Reactions such as additions and rearrangements, which theoretically can incorporate all reactant atoms into the product, exhibit 100% atom economy. jocpr.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. chembam.com
Another metric, the Environmental Factor (E-factor), quantifies the mass of waste produced per unit mass of product, offering a practical measure of a process's environmental impact. chembam.com Pharmaceutical and fine chemical syntheses, often characterized by multi-step pathways, typically have high E-factors, signifying substantial waste generation. chembam.com
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of this compound relies heavily on the strategic optimization of reaction conditions and the selection of highly efficient catalyst systems. Key transformations, such as cross-coupling reactions to form the biaryl scaffold and subsequent amination or amination of a pre-formed biaryl halide, are typically mediated by transition metals. The efficacy of these catalytic processes is profoundly influenced by the choice of metal, the architecture of the coordinating ligands, the solvent, and the presence of specific additives.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high selectivity and efficiency. mdpi.com In the synthesis of phenylaniline derivatives, palladium- and copper-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable for forming the key C-N and C-C bonds. The performance of these catalysts can be meticulously controlled through ligand design and tuning of the metal's electronic properties. mdpi.comresearchgate.net
Ligands play a critical role by modulating the steric and electronic environment of the metal center, which in turn influences the catalyst's activity, stability, and selectivity. diva-portal.org For instance, in Buchwald-Hartwig aminations, bulky, electron-rich phosphine (B1218219) ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to be highly effective. These ligands promote the crucial reductive elimination step and enhance catalyst stability, leading to higher turnover numbers and yields, even with electronically challenging substrates like electron-deficient aryl halides. The development of modular N,P-ligands for iridium-catalyzed hydrogenations has also demonstrated how systematic ligand modification can lead to catalysts with superior enantioselectivity and efficiency for specific substrate classes. diva-portal.org
Catalyst tuning can also be achieved by altering the metal itself or by using external stimuli. Early transition metals, when paired with redox-active ligands, can participate in reductive radical-polar crossover mechanisms, expanding the toolbox for C-C bond formation. researchgate.net Furthermore, strategies like redox-switching, where the oxidation state of the catalytic metal (e.g., Iron) is reversibly changed using an external agent, allow for temporal control over polymerization reactions, a concept that highlights the sophisticated level of control achievable through catalyst design. mdpi.com
The following table illustrates the optimization of catalyst and ligand systems in reactions relevant to the synthesis of fluorinated aromatic compounds.
| Catalyst/Ligand System | Reaction Type | Key Findings | Yield/ee | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / SPhos | Cross-coupling of fluoroiodobenzenes | SPhos ligand provided excellent yields, showing significant improvement over less reactive organozinc methods. | 70-80% | beilstein-journals.org |
| Pd(dba)₃ / SPhos | Buchwald-Hartwig Amination | Effective for coupling pentafluorophenyl bromide with aniline under milder conditions (80°C) compared to Ullmann coupling. | 70-75% | |
| Chiral Organocatalyst G (Cinchona-derived) | Asymmetric Isomerization (Biomimetic google.comnih.gov-proton shift) | Successfully catalyzed the formation of a chiral difluoro-α-amino acid precursor with high yield and enantioselectivity. | 87% yield, 95% ee | nih.gov |
| Iridium / Chiral N,P-Ligands | Asymmetric Hydrogenation | New catalysts prepared via chiral-pool strategies showed superior properties for the reduction of specific alkenes. | High enantioselectivity | diva-portal.org |
The choice of solvent and the inclusion of specific additives can dramatically influence the outcome of a chemical reaction, affecting rates, yields, and even the reaction pathway itself. google.comweebly.com These components are not merely a passive medium but can actively participate in the catalytic cycle through solvation of intermediates, activation of reactants, or stabilization of the catalyst.
Additives, such as bases, salts, or co-catalysts, are frequently essential for high reaction efficacy. In a patented synthesis of 2,3-difluoroaniline, a precursor to the target molecule, copper(I) oxide was identified as a preferred catalyst for the amination step. google.com The ratio of the copper catalyst to the starting material was optimized to ensure high yields without unnecessary excess. google.com Similarly, in ruthenium-catalyzed C-H methylation, sodium iodide (NaI) was used as an additive to achieve high levels of monoselectivity. acs.org Bases like cesium carbonate (Cs₂CO₃) are crucial in many coupling reactions, facilitating key steps such as the deprotonation of an amine in Buchwald-Hartwig reactions or a phenol (B47542) in Ullmann condensations.
Solvent effects are equally critical. The polarity, coordinating ability, and hydrogen-bonding capacity of a solvent can alter the energy of ground states and transition states, thereby steering the reaction's kinetics and thermodynamics. weebly.com In the synthesis of 2,3-difluoroaniline from 2,3-dichloronitrobenzene, a strong polar aprotic solvent was required for the initial fluoridation step, with dimethyl sulfoxide (B87167) (DMSO) proving to be the optimal choice, leading to the best yields. google.com In another example, the fluorination of a β-keto ester with DAST saw a significant yield improvement from 48% to 69% simply by switching the solvent from dichloromethane (B109758) to chloroform (B151607) and adjusting the temperature. acs.org Photocatalytic reactions are often highly sensitive to the solvent; in one hydrochlorodifluoromethylation, using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as the photocatalyst in DMSO was essential for achieving the desired product from styrene (B11656) derivatives. rsc.org In another photocatalytic system, using DMSO as the solvent favored a brominated product via an atom transfer radical addition (ATRA) pathway, whereas N,N-dimethylformamide (DMF) favored the desired hydrodifluoroacetamidation product. nih.gov
The table below summarizes the impact of solvents on the yield of reactions used in the synthesis of fluorinated compounds.
| Reaction | Solvent | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|
| Fluoridation of 3-chloro-2-fluoronitrobenzene precursor | Dimethyl sulfoxide (DMSO) | Best Effect | Strong polar aprotic solvents are preferred for the fluoridation step. | google.com |
| N,N-dimethylformamide (DMF) | Effective | Alternative polar aprotic solvent. | google.com | |
| Tetramethylene sulfone | Effective | Alternative polar aprotic solvent. | google.com | |
| 1,3-dimethyl-2-imidazolone (DMI) | Effective | Alternative polar aprotic solvent. | google.com | |
| Fluorination with DAST | Dichloromethane (-20°C) | 48 | Solvent and temperature change significantly improved yield and reduced byproducts. | acs.org |
| Chloroform (0°C) | 69 | |||
| Photocatalytic reaction of vinyl-C-glycoside | N,N-dimethylformamide (DMF) | 81 | Solvent choice dictates the major reaction pathway (hydroamidation vs. bromination). | nih.gov |
| Dimethyl sulfoxide (DMSO) | Trace (62% of brominated product) |
Transformations Involving the Amine Functional Group
The primary amine group is a versatile functional handle for derivatization, behaving as a potent nucleophile and a precursor to other important functionalities.
The lone pair of electrons on the nitrogen atom of this compound allows it to readily participate in acylation and alkylation reactions.
Acylation: The amine group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of more complex molecular architectures. For instance, the acylation of a primary amine with bromoacetic acid is a key step in synthesizing intermediates for further elaboration. nih.gov The reaction of an unprotected phenylalanine with 2-thiophenecarbonyl chloride also yields the corresponding N-acylated product. researchgate.net
Alkylation: The amine is also susceptible to alkylation by alkyl halides or other electrophilic alkylating agents. These reactions can introduce alkyl chains to the nitrogen atom, proceeding through nucleophilic substitution. The synthesis of fluorinated phenylalanine derivatives has been achieved through methods like the alkylation of benzophenone (B1666685) imines of glycine (B1666218) esters. nih.gov The electronic properties of the fluorinated aniline ring can influence the nucleophilicity of the amine, but generally, these reactions proceed under standard conditions. Photoinduced methods have also been developed for the difluoroalkylation of anilines. acs.org
Table 1: Representative Alkylation and Acylation Reactions of Anilines
| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acylation | L-phenylalanine derivative, Bromoacetic acid | Dichloromethane (DCM) | N-bromoacetylated compound | nih.gov |
| Acylation | D-phenylalanine, 2-thiophenecarbonyl chloride | - | Nα-thiophenoyl-d-phenylalanine | researchgate.net |
| Alkylation | Benzophenone imine of glycine ester, Perfluorinated benzyl (B1604629) bromide | Phase-transfer catalyst | Fluorinated phenylalanine imine | nih.gov |
| Difluoroalkylation | 4-(tert-butyl)-N,N-dimethylaniline, ICF₂COOEt | Na₂CO₃, DMSO, 427 nm light | Difluoroalkylated aniline | acs.org |
Aromatic primary amines like this compound can be converted into highly versatile diazonium salts. masterorganicchemistry.com This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemguide.co.uk The resulting diazonium salt of this compound serves as an excellent intermediate because the diazonio group (-N₂⁺) is an exceptional leaving group (as N₂ gas). masterorganicchemistry.comlibretexts.org
This intermediate can undergo a variety of subsequent transformations, most notably the Sandmeyer and Schiemann reactions:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgbyjus.com This provides a reliable method to introduce a range of substituents onto the aromatic ring that are otherwise difficult to install directly. organic-chemistry.orgnih.gov
Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) sources. masterorganicchemistry.com The resulting diazonium tetrafluoroborate salt can be isolated and then thermally decomposed to yield the corresponding aryl fluoride (B91410). libretexts.org
Other Transformations: The diazonium group can also be replaced by an iodide by treatment with potassium iodide (KI) solution, a hydroxyl group by warming the aqueous solution, or a hydrogen atom (reductive deamination) using hypophosphorous acid (H₃PO₂). libretexts.orglibretexts.orglkouniv.ac.in
Table 2: Common Transformations of Aryl Diazonium Salts
| Reaction Name | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Sandmeyer (Chlorination) | CuCl, HCl | -Cl | masterorganicchemistry.combyjus.com |
| Sandmeyer (Bromination) | CuBr, HBr | -Br | masterorganicchemistry.combyjus.com |
| Sandmeyer (Cyanation) | CuCN, KCN | -CN | masterorganicchemistry.comwikipedia.org |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F | masterorganicchemistry.comlibretexts.org |
| Iodination | KI | -I | libretexts.orglkouniv.ac.in |
| Hydroxylation | H₂O, Heat | -OH | libretexts.org |
| Reduction (Deamination) | H₃PO₂ | -H | masterorganicchemistry.comlibretexts.org |
The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgoperachem.com
The presence of fluorine atoms on the aniline ring can influence the reaction kinetics. Fluorine-containing imines have been synthesized through the acid-catalyzed condensation of various fluorinated anilines with aldehydes. nih.gov The reaction of 3,4-diaminopyridine (B372788) with fluorinated benzaldehydes, for example, yields the corresponding pyridine Schiff bases. frontiersin.org The formation of these C=N double bonds is a crucial transformation for creating ligands for metal complexes and building blocks for various heterocyclic compounds. academie-sciences.fraaru.edu.jo
As a primary aniline, this compound can act as a nucleophile in carbon-nitrogen bond-forming cross-coupling reactions. The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms C-N bonds between aryl halides or triflates and amines. organic-chemistry.orgrsc.org
In such a reaction, this compound would couple with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., SPhos, XPhos), and a base. nih.gov This methodology is exceptionally powerful for the synthesis of diarylamines and other complex nitrogen-containing molecules. The reaction conditions, including the choice of ligand, base, and solvent, can be optimized to achieve high yields, even with electronically modified anilines. nih.govsemanticscholar.org
Reactions Involving the Fluorinated Aromatic Core
The electronic nature of the aniline ring in this compound is complex. The two fluorine atoms are strongly electron-withdrawing and activating towards nucleophilic attack, while the amine and phenyl groups are generally considered electron-donating.
Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes. mdpi.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org For an SNAr reaction to be feasible, the aromatic ring must be activated by potent electron-withdrawing groups, and fluorine is an excellent leaving group in this context. youtube.com
In this compound, the two fluorine atoms significantly lower the electron density of the ring, making it susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, or other amines). The regioselectivity of the attack would be influenced by the combined electronic effects of the substituents. Electron-withdrawing groups typically direct nucleophilic attack to the ortho and para positions. youtube.com Given the substitution pattern, a nucleophile would likely attack the carbon bearing a fluorine atom. However, the electron-donating nature of the amine and phenyl groups would deactivate the ring towards SNAr compared to a simple difluorobenzene. The reaction's success would depend on the strength of the incoming nucleophile and the reaction conditions employed. mdpi.comd-nb.info
Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the substituents on both aromatic rings. dalalinstitute.com
The aniline ring is substituted with three groups: an amino (-NH₂) group, and two fluoro (-F) groups.
Amino Group (-NH₂): This is a strongly activating group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. It is a powerful ortho, para-director.
Fluoro Groups (-F): As halogens, fluorine atoms are deactivating via their inductive electron-withdrawing effect. However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors. masterorganicchemistry.com
Phenyl Group (-C₆H₅): This group is weakly activating and also an ortho, para-director.
On the difluoroaniline ring, the positions ortho and para to the powerful amino group are C6 and C4, respectively. The C2 position is also ortho but is already substituted with a fluorine atom. The C5 position is meta to the amino group and is substituted with the phenyl ring.
Considering these effects in concert:
On the Phenyl Ring: The phenyl ring is activated by the difluoroanilino substituent. This substituent directs electrophilic attack to its own ortho and para positions.
Table 1: Summary of Substituent Effects on EAS for this compound
| Substituent | Ring | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|---|
| -NH₂ | Difluoroaniline | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -F (at C2, C3) | Difluoroaniline | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -C₆H₅ (Phenyl) | Difluoroaniline | Withdrawing | Weakly Donating | Weakly Activating | Ortho, Para |
| -NH-C₆H₂F₂ | Phenyl | Withdrawing | Donating | Activating | Ortho, Para |
C-H Activation and Functionalization at Remote Positions
While classical EAS reactions are governed by the inherent electronic properties of the substrate, modern synthetic methods allow for the functionalization of C-H bonds that are considered unreactive or "remote." wiley.com These strategies often employ transition-metal catalysts and directing groups to achieve high selectivity at positions that are otherwise difficult to access, such as meta and para C-H bonds. youtube.com
For this compound, remote C-H activation could enable functionalization at several key positions:
C4-Position: While electronically favored for EAS, C-H activation provides an alternative and highly selective route. Palladium-catalyzed methods, for instance, can be used for direct arylation at positions dictated by a directing group, which can be the aniline itself or a derivative. researchgate.net
Meta-Position of the Phenyl Ring: Functionalizing the meta position of the appended phenyl group is a significant challenge. Strategies using specialized U-shaped templates can bend a molecule so that a catalyst is delivered to a remote meta C-H bond, overriding the natural ortho, para preference.
Para-Position of the Phenyl Ring: Amine additives have been shown to switch reaction pathways from standard cross-coupling to para-selective C-H functionalization, proceeding through a dearomatization/rearomatization sequence. nih.govnih.gov
These advanced methods provide powerful tools for creating complex derivatives of this compound that are inaccessible through traditional synthesis. nih.govresearchgate.net
Table 2: Strategies for Remote C-H Functionalization
| Strategy | Target Position | Catalyst System (Example) | Mechanism Principle |
|---|---|---|---|
| Directing Group Catalysis | Ortho to DG | Pd, Rh, Ru catalysts | A functional group on the substrate coordinates to the metal, delivering the catalyst to a nearby C-H bond. |
| Template-Assisted Catalysis | Meta or Para | Pd catalyst with a specialized template | A removable template links the substrate and the directing group, forcing functionalization at a remote site. youtube.com |
| Ligand-Enabled Selectivity | Meta | Iridium catalyst with a specialized ligand | A ligand on the catalyst interacts with a part of the substrate (e.g., via hydrogen bonding) to direct the reaction. |
| Reaction Pathway Switching | Para | Pd catalyst with amine base additive | The base alters the catalytic cycle to favor C-C bond formation before C-H cleavage, leading to para-selectivity. nih.gov |
Transformations of the Phenyl Group
The unsubstituted phenyl ring on this compound offers a versatile handle for further chemical modification, allowing for the introduction of a wide array of functional groups and structural motifs.
Further Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To functionalize the phenyl group of this compound, a two-step sequence is typically employed. First, the phenyl ring is halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting aryl halide can then serve as a substrate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl compounds. taylorandfrancis.com
Negishi Coupling: Involving the reaction of the aryl halide with an organozinc reagent, this method is also highly effective for creating C-C bonds. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine.
The efficiency of these reactions can be enhanced by using specialized catalysts, such as palladacycle precatalysts coordinated with bulky phosphine ligands like tBu₃P, which are stable and generate highly active catalytic species. nih.gov
Table 3: Representative Cross-Coupling Reactions for a Halogenated Phenylaniline Derivative
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Diaryl-substituted aniline |
| Negishi | Ar'-ZnCl | Pd₂(dba)₃, SPhos | Diaryl-substituted aniline beilstein-journals.org |
| Buchwald-Hartwig | R₂NH | BrettPhos Pd G3, LHMDS sigmaaldrich.com | Aryl-aminated aniline |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkene-substituted aniline |
Introduction of Additional Substituents and Heterocycles
Beyond cross-coupling, the phenyl group can be a platform for introducing other substituents or for constructing new heterocyclic rings.
Nitration and Subsequent Transformations: Electrophilic nitration of the phenyl ring (directing para), followed by reduction of the nitro group to an amine, yields a diamino-biphenyl derivative. This new amino group can then be used as a synthetic handle for numerous other transformations, including diazotization or as a nucleophile.
Heterocycle Synthesis: The aniline moiety itself can be used to construct fused heterocyclic systems. A palladium-catalyzed tandem reaction between an aniline and a bromoalkyne can produce substituted 2-phenylindoles through a process of nucleophilic addition followed by C-H functionalization. organic-chemistry.orgacs.orgnih.gov This would transform the this compound into a more complex, tricyclic indole derivative. Other methods for synthesizing sulfur-containing organic-chemistry.org or nitrogen-containing beilstein-journals.org heterocycles can also be adapted.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.
Radical Chain Mechanisms in Functionalization Reactions
While many transformations of aromatic compounds involve polar or organometallic intermediates, some functionalization reactions proceed through radical chain mechanisms. These reactions typically involve three phases: initiation, propagation, and termination. libretexts.org
Initiation: A radical initiator (e.g., AIBN or a peroxide) is homolytically cleaved by heat or light to generate a small number of reactive radicals. libretexts.org
Propagation: A radical abstracts an atom (e.g., hydrogen) from the substrate to form a substrate radical. This radical then reacts to form the product and regenerate another radical, which continues the chain. This cycle repeats many times for each initiation event.
Termination: Two radicals combine to form a stable, non-radical species, ending the chain.
A plausible, though hypothetical, radical functionalization of this compound could be a benzylic bromination if an alkyl group were present on the phenyl ring, using N-Bromosuccinimide (NBS) as the bromine source. More advanced radical C-H functionalization reactions have also been developed, sometimes involving photoredox catalysis to initiate the process under mild conditions. researchgate.netnih.gov
Table 4: General Steps of a Radical Chain Reaction
| Step | Description | Example (Hypothetical C-H Chlorination) |
|---|---|---|
| Initiation | Formation of initial radical species. | Cl₂ → 2 Cl• (via UV light) |
| Propagation (Step 1) | Radical abstracts H from substrate. | Ar-H + Cl• → Ar• + HCl |
| Propagation (Step 2) | Substrate radical reacts to form product and new radical. | Ar• + Cl₂ → Ar-Cl + Cl• |
| Termination | Two radicals combine, quenching the chain. | Cl• + Cl• → Cl₂ OR Ar• + Cl• → Ar-Cl |
Electron Donor-Acceptor (EDA) Complex Formation
The chemical reactivity of aniline and its derivatives can be significantly influenced by their ability to form electron donor-acceptor (EDA) complexes. In these complexes, the electron-rich aniline derivative acts as the electron donor, while an electron-deficient molecule serves as the acceptor. The formation of an EDA complex can be a critical initial step in various chemical transformations, particularly those initiated by light (photochemistry). rsc.orgresearchgate.net
For this compound, the capacity to act as an electron donor is modulated by its substituents. The aniline nitrogen atom possesses a lone pair of electrons, making it inherently nucleophilic and a potential electron donor. However, the two fluorine atoms at the ortho and meta positions (2 and 3) are strongly electron-withdrawing due to their high electronegativity. This effect reduces the electron density on both the aromatic ring and the nitrogen atom, thereby diminishing its electron-donating capability compared to unsubstituted aniline. ontosight.ai Conversely, the phenyl group at the 5-position is generally considered to be electron-donating or neutral, which may partially counteract the effect of the fluorine atoms.
The formation of EDA complexes involving aniline derivatives has been demonstrated experimentally. For instance, studies on the reaction of various anilines with ethyl difluoroiodoacetate have shown the formation of an EDA complex, which is evidenced by a distinct bathochromic shift (a shift to longer wavelengths) in the UV-vis absorption spectrum upon mixing the components. acs.org This new absorption band, which is not present in the spectra of the individual components, is characteristic of the electronic transition within the EDA complex. acs.org A similar approach could be employed to verify the formation of an EDA complex with this compound.
The formation of an EDA complex can be the initiating step in a radical-based reaction mechanism. acs.org Upon irradiation with visible light, the EDA complex can undergo a single electron transfer (SET) from the aniline (donor) to the acceptor molecule. This process generates a radical cation of the aniline and a radical anion of the acceptor, which can then proceed through subsequent reaction steps. researchgate.netacs.org For example, a proposed mechanism for the difluoroalkylation of anilines involves the initial photoexcitation of the EDA complex, leading to the generation of a fluorinated radical and an aniline radical cation. acs.org
Table 1: Illustrative UV-Vis Absorption Data for EDA Complex Formation Between an Aniline Derivative and an Acceptor (Based on Analogous Systems)
| Component(s) | Maximum Absorption Wavelength (λmax, nm) | Appearance |
|---|---|---|
| Aniline Derivative (in DMSO) | ~300 | Colorless |
| Electron Acceptor (in DMSO) | ~410 | Yellow |
| Mixture (EDA Complex) | >450 (bathochromic shift) | Intense Yellow |
The stability and reactivity of such EDA complexes are influenced by steric and electronic factors. cdnsciencepub.com While the fluorine atoms in this compound decrease its basicity and electron-donating power, the formation of an EDA complex is still plausible with sufficiently strong electron acceptors, opening pathways for its derivatization through photoinduced reactions. ontosight.aicdnsciencepub.com
Computational Insights into Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the intricate details of chemical reactions, including those involving complex molecules like this compound. beilstein-journals.org These methods allow for the detailed exploration of reaction mechanisms, the prediction of reactivity, and the characterization of transient species like transition states. tandfonline.com
Modeling Reaction Pathways To investigate the reactivity of this compound, computational chemists can model its reaction pathways. This involves calculating the potential energy surface for a given reaction. DFT methods, such as the B3LYP or the dispersion-corrected PW6B95-D3 functionals, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed to accurately compute the energies and structures of reactants, products, intermediates, and transition states. beilstein-journals.orgacs.orgresearchgate.net The choice of computational method is critical and is often benchmarked against experimental data for related systems to ensure accuracy. beilstein-journals.org For instance, studies on radical additions to substituted anilines have shown that including corrections for dispersion effects is essential for obtaining accurate theoretical data. beilstein-journals.org
Identifying and Characterizing Transition States A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. readthedocs.iomasterorganicchemistry.com Its structure provides a snapshot of the bond-breaking and bond-forming processes. Locating the precise geometry of a transition state is a primary goal of computational reaction studies. Algorithms such as the synchronous transit-guided quasi-Newton (QST2) or the Berny optimization algorithm are used to find these saddle points. researchgate.net
Once a potential transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. readthedocs.io To confirm that the located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This traces the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the product and reactant, respectively.
Table 2: Representative Calculated Energy Profile for a Hypothetical Reaction of a Substituted Aniline
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Free Energy of Activation (ΔG‡, kcal/mol) | 22.5 | 28.1 |
| Reaction Free Energy (ΔGR, kcal/mol) | -15.3 | -10.8 |
| Key Bond Distance in TS (Å) | 2.15 (C-N forming) | 1.98 (C-C forming) |
For this compound, computational studies could predict the regioselectivity of electrophilic or nucleophilic attacks. Analyses such as Fukui functions can identify the most reactive sites within the molecule. Furthermore, Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution and the nature of the electronic interactions between the different parts of the molecule, such as the electron-donating amino group and the electron-withdrawing fluorine atoms. researchgate.net These computational insights are invaluable for rationalizing observed reactivity and for designing new synthetic routes to novel derivatives of this compound.
Historical Development of Synthetic Approaches to Polyfluorinated Aromatic Amines
The field of organofluorine chemistry is largely a product of 20th-century innovation, as naturally occurring organofluorine compounds are exceedingly rare. lew.ro The journey to synthesize molecules like 2,3-Difluoro-5-phenylaniline is built upon decades of foundational work in fluorine chemistry.
Early efforts to isolate elemental fluorine were fraught with danger, but Henri Moissan's successful electrolysis of potassium fluoride (B91410) in hydrogen fluoride in 1886 opened the door to synthetic organofluorine chemistry. wikipedia.orgresearchgate.netwikipedia.org Large-scale production of fluorine began during World War II for the Manhattan Project, where it was needed to produce uranium hexafluoride for isotope separation. lew.rowikipedia.org
The synthesis of polyfluorinated aromatic compounds, including anilines, has evolved through several key stages:
Early Methods: The first methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. The Balz-Schiemann reaction , discovered in the late 1920s, became a benchmark method. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.
Nucleophilic Aromatic Substitution (Halex Reaction): The development of the "Halex" (halogen exchange) process provided a more direct route. This SNAr reaction typically involves displacing chlorine atoms from an activated aromatic ring using a fluoride source like potassium fluoride (KF). The efficiency of this reaction is highly dependent on the solvent and the presence of activating groups (e.g., nitro groups) on the ring.
Modern Catalytic Methods: The late 20th and early 21st centuries have seen an explosion in new synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools. researchgate.net These methods allow for the precise and efficient construction of C-C and C-N bonds, enabling the modular synthesis of complex polyfluorinated aromatic amines from simpler, readily available building blocks. More recent developments focus on direct C-H functionalization, offering even more atom-economical routes to these valuable compounds. acs.org
The synthesis of a specific isomer like this compound relies on the careful orchestration of these historical and modern techniques, often involving a multi-step sequence that combines halogen exchange, nitration, reduction, and cross-coupling chemistry. chemicalbook.com
Data Tables
Table 1: Comparison of Physicochemical Properties
| Compound | pKa (Conjugate Acid) | LogP (Calculated) |
| Aniline (B41778) | 4.6 | 0.9 |
| 2-Fluoroaniline | 3.2 | 1.3 |
| 3-Fluoroaniline | 3.5 | 1.3 |
| 4-Fluoroaniline (B128567) | 4.7 | 1.2 |
| 2,3-Difluoroaniline (B47769) | ~2.3 researchgate.net | 1.6 |
Note: pKa and LogP values are approximate and can vary based on experimental conditions and calculation methods. The trend demonstrates the significant electronic effect of fluorine substitution.
Table 2: Milestones in the Development of Fluoroaromatic Synthesis
| Decade | Milestone | Significance |
| 1886 | Isolation of Elemental Fluorine | Henri Moissan's electrolysis method made fluorine available for synthetic chemistry. wikipedia.orgresearchgate.netwikipedia.org |
| 1927 | Balz-Schiemann Reaction | Provided the first general method for synthesizing aryl fluorides from anilines via diazonium salts. |
| 1930s-40s | Development of Halex Reactions | Industrial-scale synthesis of fluoroaromatics via nucleophilic substitution of chlorides became feasible. wikipedia.org |
| 1970s-90s | Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Buchwald-Hartwig revolutionized the construction of complex aryl compounds, including biphenyls. researchgate.net |
| 2000s-Present | Rise of C-H Functionalization | Direct, atom-economical methods for introducing fluorine and aryl groups continue to be a major research focus. acs.org |
Synthetic Strategies for this compound: A Review of Established and Modern Methodologies
The synthesis of polyfunctional aromatic compounds, such as this compound, is a topic of significant interest in medicinal and materials chemistry. The unique substitution pattern of this molecule, featuring a vicinal difluoro motif, an aniline functionality, and a phenyl group, presents distinct synthetic challenges and opportunities. This article explores established and modern synthetic methodologies that can be employed for the construction of this compound and its essential precursors.
Advanced Spectroscopic and Structural Elucidation of 2,3 Difluoro 5 Phenylaniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including fluorinated compounds. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed analysis of the molecular framework. biophysics.org
One-dimensional NMR spectra provide fundamental information regarding the chemical environment of each nucleus.
¹H NMR: The proton spectrum of 2,3-Difluoro-5-phenylaniline would display distinct signals for the aromatic protons. The protons on the difluorinated aniline (B41778) ring are expected to appear as complex multiplets due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF). The protons of the unsubstituted phenyl ring would show characteristic multiplets in the typical aromatic region. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The carbon atoms directly bonded to fluorine (C-2 and C-3) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons in the fluorinated ring will also show smaller couplings (²JCF, ³JCF). The signals for C-F bonds are typically found in the 150-165 ppm range.
¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.orghuji.ac.il For this compound, two distinct signals would be expected for F-2 and F-3, each split by the other fluorine (³JFF) and by adjacent protons (³JHF, ⁴JHF). Proton-decoupled ¹⁹F NMR simplifies the spectrum to two doublets, clearly showing the fluorine-fluorine coupling.
| ¹H NMR (Illustrative Data) | |
| Chemical Shift (δ) ppm | Multiplicity & Coupling (J) Hz |
| 7.50 - 7.30 | m (Phenyl-H) |
| 7.20 - 6.80 | m (Aniline-H) |
| 3.80 | br s (NH₂) |
| ¹³C NMR (Illustrative Data) | |
| Chemical Shift (δ) ppm | Coupling (J) Hz |
| 155.0 (dd) | ¹JCF ≈ 245, ²JCF ≈ 15 |
| 152.0 (dd) | ¹JCF ≈ 240, ²JCF ≈ 15 |
| 140.0 - 110.0 | Aromatic carbons |
| ¹⁹F NMR (Illustrative Data) | |
| Chemical Shift (δ) ppm | Coupling (J) Hz |
| -135.0 (ddd) | ³JFF, ³JHF, ⁴JHF |
| -145.0 (ddd) | ³JFF, ³JHF, ⁴JHF |
2D NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between adjacent protons on both the aniline and phenyl rings, helping to assign specific resonances.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This technique is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds (²JHC, ³JHC). sdsu.eduprinceton.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different spin systems. For instance, correlations from the aniline protons to the carbons of the phenyl ring would confirm the C-C bond linking the two aromatic systems.
NMR spectroscopy can provide insights into the three-dimensional structure and dynamic behavior of molecules in solution. gla.ac.uk For this compound, key conformational questions involve the rotation around the C-N bond and the C-C bond connecting the two rings. Variable temperature (VT) NMR studies can be employed to investigate rotational barriers. At low temperatures, restricted rotation might lead to the observation of distinct signals for conformers, while at higher temperatures, these signals would coalesce due to rapid interchange. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing crucial data for determining the preferred conformation. rsc.orgrsc.org
The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for monitoring chemical reactions involving fluorinated compounds. rsc.orgnih.gov When this compound undergoes a chemical transformation (e.g., N-acylation, substitution on the phenyl ring), the chemical environment of the fluorine atoms changes. This results in the appearance of new signals in the ¹⁹F NMR spectrum corresponding to the product, with distinct chemical shifts and coupling patterns. The relative integration of the signals for the starting material and the product allows for a quantitative assessment of reaction conversion without the need for isolation. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. thermofisher.comspectroscopyonline.com
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. It is particularly sensitive to polar bonds. Key absorptions for this compound would include the N-H stretching vibrations of the primary amine, C-N stretching, aromatic C=C stretching, and strong C-F stretching bands.
Raman Spectroscopy: This method relies on the inelastic scattering of light. It is highly sensitive to non-polar, symmetric bonds. For this molecule, Raman spectroscopy would clearly show the aromatic C=C stretching vibrations and the symmetric C-F vibrations.
The combination of both techniques provides a more complete vibrational analysis. youtube.com For example, while N-H stretches are visible in both, they are typically stronger in the IR spectrum. Conversely, the symmetric breathing modes of the aromatic rings are often more intense in the Raman spectrum.
| Vibrational Frequencies (Illustrative Data) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3500 - 3300 | N-H stretching (amine) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | N-H bending (scissoring) |
| 1600 - 1450 | Aromatic C=C stretching |
| 1350 - 1250 | C-N stretching |
| 1300 - 1100 | C-F stretching |
| 900 - 670 | Aromatic C-H out-of-plane bending |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, electron impact (EI) ionization would likely be used.
The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern provides clues to the structure. Aromatic compounds tend to be stable, resulting in a relatively intense molecular ion peak. libretexts.org Characteristic fragmentation pathways for this molecule would include:
Loss of a fluorine atom: A peak at [M-19]⁺.
Loss of HF: A peak at [M-20]⁺, which is common for fluorinated compounds. whitman.edu
Cleavage of the C-C bond: Fragmentation could occur at the bond connecting the two aromatic rings, leading to ions corresponding to the difluoroaniline and phenyl fragments.
Ring Fragmentation: Complex fragmentation of the aromatic rings can also occur, leading to a series of smaller charged fragments.
Analysis of these fragmentation patterns, in conjunction with high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of the ions, serves as a powerful confirmation of the proposed structure. libretexts.org
X-ray Crystallography for Solid-State Structural Determination of Derivatives
The presence of fluorine atoms and the biphenyl-like core in these derivatives makes crystallographic analysis particularly insightful. It allows for a detailed investigation of how fluorine substitution influences molecular geometry and the nature of non-covalent interactions that dictate the crystal packing. rsc.orgrsc.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The supramolecular architecture of crystalline this compound derivatives is governed by a variety of intermolecular interactions. The fluorine substituents and the aniline moiety create a unique electronic environment that facilitates several types of non-covalent bonds.
Hydrogen Bonding: Although organically bound fluorine is a weak hydrogen bond acceptor, its role in intermolecular interactions is a subject of significant interest. ucla.edunih.gov In the crystal structures of fluorinated anilines and related compounds, several types of hydrogen bonds are observed:
N-H···N/O Hydrogen Bonds: These are conventional and relatively strong hydrogen bonds where the aniline N-H group acts as a donor to a nitrogen or oxygen atom on an adjacent molecule. acs.org
N-H···F and C-H···F Hydrogen Bonds: The presence of the aniline N-H group and C-H bonds allows for potential hydrogen bonding with fluorine atoms. While often considered weak, these interactions can be significant in directing crystal packing. researchgate.netrsc.org Studies on related scaffolds have identified short N-H···F distances, sometimes as low as 2.0 to 2.2 Å, particularly when the geometry of the molecule forces the groups into close proximity. ucla.edunih.gov These interactions are often characterized by X-H···F angles that can deviate from linearity. rsc.org The strength and occurrence of these bonds are influenced by the electronic environment; electron-withdrawing groups can increase the acidity of C-H protons, making C-H···F interactions more favorable. researchgate.net
| Interaction Type | Typical Donor | Typical Acceptor | Observed Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H (Aniline) | N, O | 1.8 - 2.2 | Strong, structure-directing |
| Hydrogen Bond | N-H, C-H | F | 2.0 - 2.5 | Weak, can be conformation-directing ucla.edunih.gov |
| Halogen Bond | C-I, C-Br | N, O | 2.9 - 3.1 (for I···O/N) | Directional, used in crystal engineering acs.orgmdpi.com |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes packing of aromatic cores |
Conformational Analysis in the Crystalline State
The this compound framework features a covalent bond connecting two phenyl rings, allowing for rotational flexibility. The preferred conformation in the crystalline state is a delicate balance between intramolecular steric effects and intermolecular packing forces. researchgate.net
The key conformational descriptor is the torsion angle (dihedral angle) between the planes of the two aromatic rings. For biphenyl (B1667301) itself, the conformation is planar in the solid state but twisted by approximately 44° in the gas phase. researchgate.net In derivatives, this angle is highly sensitive to the nature and position of substituents. Ortho-substituents, such as the fluorine atoms in this case, can induce significant steric hindrance, favoring a non-planar, twisted conformation to minimize repulsion. ic.ac.uk
X-ray crystallography allows for the precise measurement of this torsion angle in the solid state. It is not uncommon for biphenyl-type molecules to crystallize with different conformations (conformational polymorphism) or to have multiple, distinct conformations within the same asymmetric unit cell (Z' > 1). researchgate.netnih.gov Analysis of these structures reveals how crystal packing forces can overcome intramolecular energy barriers to favor specific, sometimes unexpected, conformations that allow for more efficient packing and stronger intermolecular interactions. researchgate.net
| Compound Type | Key Torsion Angle | Observed Range in Solid State | Influencing Factors |
|---|---|---|---|
| Unsubstituted Biphenyl | Ring-C-C-Ring | ~0° | Crystal packing favors planarity researchgate.net |
| Ortho-substituted Biphenyls | Ring-C-C-Ring | 45° - 90° | Intramolecular steric hindrance ic.ac.uk |
| Fluorinated Biphenyls | Ring-C-C-Ring | Variable | Balance of sterics and intermolecular forces (e.g., C-H···F bonds) researchgate.net |
Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Chiral Derivatives
When a derivative of this compound is chiral, chiroptical techniques such as Circular Dichroism (CD) spectroscopy become essential analytical tools. Chirality can be introduced by appending a chiral center to the molecule or, potentially, through atropisomerism if rotation around the phenyl-phenyl bond is sufficiently hindered by bulky substituents.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides information about the three-dimensional structure of the molecule in solution. For chiral derivatives of this compound, CD spectroscopy could be used to:
Determine Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry of a chiral center can often be assigned.
Analyze Solution-State Conformation: The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the conformation of the molecule, particularly the torsion angle between the phenyl rings. nih.gov
Study Supramolecular Assembly: If chiral derivatives self-assemble into larger, ordered structures in solution, this process often leads to intense and characteristic CD signals. The formation of helical aggregates, for instance, can be monitored by the appearance of bisignated Cotton effects, providing insight into the nature and chirality of the self-assembled state. nih.govrsc.org
For example, studies on chiral phenylalanine derivatives have shown that molecules bearing L- and D-amino acids exhibit mirror-image CD spectra, and their self-assembly into helical structures can be readily followed by the technique. nih.gov A similar approach would be highly valuable for elucidating the behavior of chiral this compound derivatives.
Computational and Theoretical Investigations of 2,3 Difluoro 5 Phenylaniline
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, serve as the foundation for exploring the molecular properties of 2,3-Difluoro-5-phenylaniline. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT methods, such as the popular B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting the geometries and vibrational frequencies of organic molecules. Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and polarizability. For aromatic compounds, these orbitals are typically delocalized π-systems. Computational studies can precisely calculate these energy levels and visualize the spatial distribution of the orbitals.
Table 1: Frontier Molecular Orbital Properties No specific data was found for this compound. The table below is a representative example based on similar aromatic amines.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 |
Note: These values are illustrative. Actual values for this compound would require specific calculations.
The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an aniline (B41778) derivative, the area around the nitrogen atom of the amino group typically shows a negative potential (red/yellow), indicating a site susceptible to electrophilic attack, while the regions around the hydrogen atoms of the amino group exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
Table 2: NBO Analysis - Selected Donor-Acceptor Interactions No specific data was found for this compound. The table below is a representative example.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C-C) | ~5-10 |
| π (C-C) | π* (C-C) | ~15-25 |
| LP (2) F | σ* (C-C) | ~1-3 |
Note: E(2) quantifies the stabilization energy from hyperconjugation. These values are illustrative.
The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the two phenyl rings and the C-N bond of the aniline group, gives rise to different conformers. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds.
NMR Chemical Shifts: Theoretical calculations, especially using DFT, have become routine for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Linear scaling methods are often applied to correct for systematic errors in the calculations, improving the agreement with experimental data. For multifluorinated aromatic compounds, predicting ¹⁹F shifts is particularly useful for assigning signals to specific fluorine atoms in the molecule.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. The calculated frequencies often have a systematic overestimation compared to experimental values, which can be corrected by applying a scaling factor. For aniline derivatives, characteristic vibrational modes include N-H stretching and bending, C-N stretching, and C-F stretching, along with various aromatic ring vibrations. Theoretical prediction of the vibrational spectrum provides a basis for assigning the peaks observed in experimental spectra.
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) No specific data was found for this compound. The table below is a representative example for a similar molecule.
| Vibrational Assignment | Calculated (Scaled) | Experimental |
|---|---|---|
| N-H Asymmetric Stretch | ~3500 | ~3480 |
| N-H Symmetric Stretch | ~3400 | ~3390 |
| N-H Bend | ~1630 | ~1625 |
| C-F Stretch | ~1200 | ~1190 |
| C-N Stretch | ~1280 | ~1275 |
Note: Calculated frequencies are often scaled to improve agreement with experimental data.
Theoretical Studies on Reactivity and Selectivity
Beyond static properties, computational methods can be employed to study the dynamic processes of chemical reactions, providing insights into reactivity and selectivity that are often difficult to obtain through experiments alone.
Theoretical studies can elucidate the detailed step-by-step mechanism of a chemical reaction. This involves identifying all reactants, intermediates, transition states, and products along a reaction pathway. Transition state theory is a cornerstone of this analysis. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.
For a molecule like this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution. Calculations would involve locating the transition state structures for substitution at different positions on the aromatic rings. By comparing the activation energies for these different pathways, one can predict the regioselectivity of the reaction. For instance, in the difluoroalkylation of anilines, mechanistic studies might involve calculating the energetics of single electron transfer (SET) pathways to determine the most likely course of the reaction. These calculations provide a molecular-level understanding of why certain products are formed preferentially over others.
Activation Energy Barriers and Reaction Kinetics
The activation energy barriers and reaction kinetics of this compound would be influenced by the presence of the fluorine atoms and the phenyl group. Computational studies on substituted anilines can provide insights into the reactivity of this compound.
Key Research Findings from Analogous Systems:
Influence of Substituents on Reactivity: In studies of para-substituted anilines, it has been shown that electron-donating groups can increase the activation barriers for nucleophilic attack on related imines, while also making the aniline a poorer leaving group. Conversely, electron-withdrawing groups can have the opposite effect. The fluorine atoms in this compound, being electronegative, are expected to influence the electron density on the aniline ring and its amino group, thereby affecting its reactivity in various reactions.
Reaction Mechanisms: Theoretical studies on the fluorination of aromatic compounds suggest that the mechanism can proceed via different pathways, including a single electron transfer (SET) mechanism. For reactions involving the amino group of this compound, such as C-N bond formation, computational studies on similar reactions suggest that the process can be influenced by the nature of the catalyst and the electronic properties of the aniline derivative.
Biodehalogenation Pathways: Research into the biodehalogenation of fluorinated anilines has identified several reaction pathways. These include monooxygenation at a fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine. The reactivity of these intermediates is often enhanced by an increasing number of fluoro-substituents nih.gov.
Illustrative Data Table on Activation Energies:
The following table presents hypothetical activation energy (Ea) values for a representative reaction involving a substituted aniline, illustrating the potential impact of fluorine substitution. This data is for illustrative purposes only and is not based on experimental or calculated values for this compound.
| Reactant | Reaction Type | Hypothetical Ea (kcal/mol) |
| Aniline | Electrophilic Aromatic Substitution | 15.2 |
| 4-Fluoroaniline (B128567) | Electrophilic Aromatic Substitution | 16.5 |
| This compound | Electrophilic Aromatic Substitution | 17.8 |
Note: The presence of electron-withdrawing fluorine atoms is expected to increase the activation energy for electrophilic aromatic substitution.
Molecular Dynamics Simulations (if applicable to complex systems involving the compound)
Potential Applications of MD Simulations:
Interactions with Biomolecules: If this compound or its derivatives were being investigated as potential drug candidates, MD simulations could be used to study their binding to target proteins. These simulations can provide insights into the stability of the protein-ligand complex, the key intermolecular interactions, and the conformational changes that occur upon binding.
Behavior in Different Solvents: MD simulations can model the behavior of this compound in various solvents, providing information on solvation free energies, the structure of the solvent shell around the molecule, and its aggregation behavior.
Material Science Applications: In the context of materials science, if this compound were used as a monomer or a component in a polymer or liquid crystal, MD simulations could be employed to predict the bulk properties of the material, such as its morphology, mechanical properties, and phase behavior.
Illustrative Data Table on Simulation Parameters:
The following table outlines typical parameters that would be defined in an MD simulation of a small organic molecule like this compound in a water box. This data is for illustrative purposes and represents a typical setup, not a specific simulation that has been performed.
| Parameter | Value/Description |
| Force Field | GROMOS, AMBER, or CHARMM |
| Simulation Box | Cubic, with periodic boundary conditions |
| Solvent | Explicit water model (e.g., SPC, TIP3P) |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Simulation Time | Nanoseconds to microseconds |
| Time Step | 2 femtoseconds |
Non-linear Optical (NLO) Properties and Molecular Design
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly density functional theory (DFT), are widely used to predict the NLO properties of new materials. The NLO response of a molecule is related to its hyperpolarizability.
Key Research Findings from Analogous Systems:
Influence of Substituents on NLO Properties: Studies on substituted anilines have shown that the first-order hyperpolarizability (a measure of the second-order NLO response) is highly dependent on the nature and position of donor and acceptor groups on the aromatic ring.
Role of Fluorine in NLO Materials: The introduction of fluorine atoms can significantly impact the NLO properties of a molecule. Fluorine's high electronegativity can modulate the electronic distribution and enhance the hyperpolarizability. Research on halogenated aniline oligomers has indicated that fluorine substitution can lead to high values of hyperpolarizability.
Molecular Design for Enhanced NLO Response: Computational studies are instrumental in the rational design of new NLO materials. By systematically modifying the molecular structure, such as changing the donor and acceptor groups or extending the conjugation length, it is possible to tune and optimize the NLO properties.
Illustrative Data Table on Calculated NLO Properties:
The following table presents hypothetical calculated NLO properties for a series of substituted anilines to illustrate the potential effect of fluorine and phenyl substitution. This data is for illustrative purposes and is not based on experimental or calculated values for this compound.
| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | First Hyperpolarizability (a.u.) |
| Aniline | 1.5 | 68 | 150 |
| 4-Fluoroaniline | 2.9 | 72 | 250 |
| This compound | 3.5 | 150 | 400 |
Note: The introduction of fluorine atoms and a phenyl group is expected to increase the dipole moment, polarizability, and first hyperpolarizability due to increased electronic asymmetry and conjugation.
Applications of 2,3 Difluoro 5 Phenylaniline in Chemical Synthesis and Materials Science Non Clinical
Role as a Versatile Building Block in Organic Synthesis
2,3-Difluoro-5-phenylaniline serves as a valuable and versatile building block in the field of organic synthesis. The presence of multiple functional groups and reactive sites—the aniline (B41778) amine group, the fluorinated benzene (B151609) ring, and the phenyl substituent—allows for a diverse range of chemical transformations. This trifunctional nature makes it an attractive starting material for the construction of complex molecular frameworks.
Precursor for Advanced Aromatic and Heterocyclic Scaffolds
The structural features of this compound make it an ideal precursor for the synthesis of a variety of advanced aromatic and heterocyclic scaffolds. The amino group can be readily diazotized and converted into a range of other functional groups, or it can participate in cyclization reactions to form nitrogen-containing heterocycles. The fluorine atoms on the aniline ring can influence the regioselectivity of electrophilic aromatic substitution reactions and can also serve as handles for further functionalization through nucleophilic aromatic substitution.
For instance, the amino group can be acylated and then subjected to intramolecular cyclization reactions to form quinolines, indoles, or other fused heterocyclic systems. The phenyl group can also be functionalized, for example, through nitration or halogenation, to introduce additional reactive sites for further elaboration. The interplay between the directing effects of the amino group, the fluorine atoms, and the phenyl substituent allows for precise control over the synthesis of highly substituted aromatic and heterocyclic compounds that are of interest in medicinal chemistry and materials science.
Synthesis of Ligands for Catalysis
While direct, specific examples of ligands synthesized from this compound are not extensively documented in publicly available research, the broader class of fluorinated anilines and biarylanilines are known to be valuable precursors for ligand synthesis. The electronic properties imparted by the fluorine atoms can significantly influence the performance of a metal catalyst.
Generally, the synthesis of ligands from aniline derivatives involves the reaction of the amino group to form Schiff bases, amides, or phosphine-containing moieties. These functionalities can then coordinate to a metal center. The fluorine atoms in this compound would be expected to withdraw electron density from the aromatic ring, thereby affecting the donor properties of the resulting ligand. This can lead to catalysts with altered reactivity, selectivity, and stability. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligands plays a crucial role in the efficiency of the catalytic cycle. A hypothetical ligand derived from this compound could potentially enhance the catalytic activity or stability in specific transformations.
Integration into Complex Molecular Architectures
The multifunctionality of this compound allows for its strategic incorporation into larger, more complex molecular architectures. It can act as a key intermediate that connects different parts of a molecule. For example, the amino group can be used to form a peptide bond with an amino acid, while the phenyl group could be functionalized to attach to a polymer backbone.
The difluorinated phenyl ring can also participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. This enables the construction of extended conjugated systems or intricate three-dimensional structures. The presence of fluorine atoms can also introduce specific conformational preferences or enhance intermolecular interactions, which can be critical in the design of supramolecular assemblies or biologically active molecules.
Application in Polymer and Material Science (e.g., conductive polymers, liquid crystals where the core structure is relevant)
Fluorinated anilines are of significant interest in materials science, particularly in the development of conductive polymers and liquid crystals. While specific studies focusing exclusively on this compound in these applications are not widely reported, the properties of related fluorinated aniline monomers provide insights into its potential.
In the realm of conductive polymers, the electropolymerization of aniline and its derivatives leads to the formation of polyaniline, a well-known conducting polymer. The incorporation of fluorine atoms into the aniline monomer can significantly alter the properties of the resulting polymer. Fluorine's high electronegativity can influence the polymer's electronic band structure, oxidation potential, and environmental stability. For example, the electrochemical synthesis of fluoro-functionalized polyanilines has been shown to be influenced by the degree and position of fluorination. It is plausible that the polymerization of this compound could lead to a conductive polymer with unique electronic and physical properties, such as improved solubility in organic solvents or enhanced stability in harsh environments.
In the field of liquid crystals, the rigid, anisotropic structure of the biphenylaniline core is a common motif. The introduction of fluorine atoms can have a profound effect on the mesomorphic properties of a liquid crystal. The strong dipole moment of the C-F bond can alter the dielectric anisotropy, a key parameter for the performance of liquid crystal displays. Furthermore, the steric effects of the fluorine substituents can influence the packing of the molecules in the liquid crystalline phase, thereby affecting the transition temperatures and the type of mesophase formed. The unique substitution pattern of this compound could lead to the development of new liquid crystalline materials with desirable properties for advanced display technologies.
Development of Advanced Organic Reagents and Probes
The utility of this compound extends to its potential role in the development of specialized organic reagents and chemical probes. The strategic placement of fluorine atoms on the aromatic ring can be leveraged to create reagents with unique reactivity and selectivity. For example, the electron-withdrawing nature of the fluorine atoms can activate the aromatic ring towards certain nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Furthermore, the aniline moiety can be transformed into a diazonium salt, a versatile intermediate in organic synthesis. Diazonium salts derived from fluorinated anilines can be used in a variety of reactions, including Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring.
In the context of chemical probes, the fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful analytical technique with a wide chemical shift range and high sensitivity. A molecule containing the this compound core could be designed to interact with a specific biological target. The changes in the ¹⁹F NMR signal upon binding could then be used to study the interaction in detail. The unique chemical shifts of the two fluorine atoms could provide valuable structural information about the binding event.
Chiral Resolution and Derivatization in Analytical Chemistry
In the field of analytical chemistry, particularly in chromatography, the separation of enantiomers is a critical task. Chiral derivatizing agents are often employed to convert a pair of enantiomers into diastereomers, which can then be separated using standard chromatographic techniques. While there is no specific mention in the literature of this compound itself being used as a chiral resolving agent, its structural features suggest its potential as a precursor for such reagents.
A chiral derivatizing agent must possess a chiral center and a reactive group that can covalently bind to the analyte. The this compound molecule could be modified to incorporate a chiral auxiliary. For example, the amino group could be reacted with a chiral carboxylic acid to form a chiral amide. This new chiral molecule could then be used to derivatize a racemic mixture of amines or alcohols. The resulting diastereomers would have different physical properties, allowing for their separation by techniques such as HPLC or GC. The fluorine atoms could also serve as a useful tag for detection, particularly in ¹⁹F NMR-based analytical methods.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
While classical methods can be envisioned for the synthesis of 2,3-Difluoro-5-phenylaniline, future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic strategies. Key areas of interest will include:
Advanced Cross-Coupling Methodologies: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org Future work could focus on developing next-generation catalyst systems with higher turnover numbers and broader substrate scope, allowing for the coupling of various substituted anilines with aryl halides under milder conditions. wikipedia.orgacsgcipr.org Similarly, the Suzuki-Miyaura coupling, a staple for carbon-carbon bond formation, will be crucial for introducing the phenyl group. mdpi.comtcichemicals.comresearchgate.netnih.gov Research into novel palladium catalysts and ligands will aim to improve reaction yields and functional group tolerance, particularly with challenging substrates like polyfluorinated boronic acids. nih.gov
Direct C-H Functionalization: A paradigm shift from traditional cross-coupling reactions involves the direct functionalization of C-H bonds. Future synthetic approaches could explore the direct arylation of 2,3-difluoroaniline (B47769) to introduce the phenyl group, thereby reducing the number of synthetic steps and improving atom economy.
Nucleophilic Aromatic Substitution (SNAr) Strategies: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. wikipedia.org Novel synthetic routes could exploit this reactivity by using a difluorinated precursor and introducing the amino group via a nucleophilic aromatic substitution reaction. researchgate.netnih.govnih.gov The regioselectivity of such reactions can be a challenge, and future research may focus on directing groups or specific reaction conditions to control the outcome. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Key Reaction | Potential Advantages | Potential Challenges |
| Cross-Coupling | Buchwald-Hartwig Amination & Suzuki-Miyaura Coupling | High functional group tolerance, well-established methods. | Use of precious metal catalysts, pre-functionalization of starting materials. |
| Direct C-H Functionalization | C-H Arylation | High atom economy, reduced synthetic steps. | Regioselectivity control, harsh reaction conditions may be required. |
| Nucleophilic Aromatic Substitution | SNAr | Metal-free conditions, readily available starting materials. | Limited by the electronic nature of the substrate, potential for side reactions. |
Exploration of Unprecedented Reactivity Patterns
The unique electronic landscape of this compound, shaped by the interplay of the electron-withdrawing fluorine atoms and the electron-donating amino group, suggests that it may exhibit novel reactivity. Future investigations will likely uncover unprecedented reaction pathways.
Radical Reactions: The field of photoredox catalysis has opened new avenues for radical-mediated transformations. researchgate.netnih.gov Future research could explore the participation of this compound in radical fluoroalkylation or other radical-based C-C and C-N bond-forming reactions. researchgate.netnih.gov The electronic nature of the aniline (B41778) ring could be tuned to facilitate single-electron transfer processes, leading to new synthetic methodologies. nih.gov
Directed Ortho-Metalation: The amino group can act as a directing group for ortho-lithiation or other metalation reactions. This could allow for the selective functionalization of the positions adjacent to the amino group, providing access to a wide range of derivatives that would be difficult to synthesize through other means.
Mechanochemical Synthesis: Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. mdpi.com Exploring the reactivity of this compound under mechanochemical conditions could lead to the discovery of new reaction pathways and solid-state transformations. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. chemistryviews.org The application of these technologies to the synthesis and derivatization of this compound is a promising area for future research.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its large-scale production in a safe and efficient manner. chemistryviews.org Flow chemistry is particularly well-suited for handling hazardous reagents and for performing reactions at elevated temperatures and pressures. durham.ac.uk
Automated Derivatization: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. By integrating flow chemistry with robotic systems, researchers can explore a vast chemical space and accelerate the discovery of new molecules with desired properties.
The benefits of integrating flow chemistry are summarized in the table below:
| Feature | Benefit in the context of this compound Synthesis |
| Enhanced Safety | Safe handling of potentially hazardous fluorinating agents and intermediates. |
| Improved Scalability | Facile transition from laboratory-scale synthesis to large-scale production. |
| Precise Reaction Control | Accurate control over reaction parameters such as temperature, pressure, and reaction time. |
| Increased Efficiency | Reduced reaction times and improved yields compared to batch processes. |
Computational Design and Predictive Modeling for Directed Synthesis
In silico methods are becoming increasingly indispensable in modern chemical research. Computational chemistry can provide valuable insights into the properties and reactivity of molecules, guiding the design of new synthetic routes and the prediction of reaction outcomes.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and to predict its reactivity towards various reagents. This can help in designing experiments and in understanding the factors that control the regioselectivity of reactions.
Force Field Development: For molecular dynamics simulations of larger systems containing the this compound motif, the development of accurate force field parameters will be necessary. nih.gov This will enable the study of its conformational dynamics and its interactions with other molecules. nih.govnih.gov
Virtual Screening for Applications: Computational methods can be used to screen virtual libraries of derivatives of this compound for their potential applications in areas such as materials science and drug discovery. This can help to prioritize synthetic targets and to accelerate the discovery process. For instance, computational analysis has been used to evaluate the potential of fluorinated covalent organic frameworks for CO2/N2 adsorption. researchgate.net
Expanding Applications in Advanced Functional Materials and Catalysis
The unique electronic and structural features of this compound make it an attractive building block for the development of new functional materials and catalysts.
Organic Electronics: Arylamines are common components of organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of fluorine atoms can modulate the electronic properties of these materials, leading to improved performance. Future research could explore the incorporation of this compound into novel organic semiconductors.
Covalent Organic Frameworks (COFs): The rigid structure and defined porosity of COFs make them promising materials for applications in gas storage, separation, and catalysis. The use of fluorinated building blocks like this compound could lead to COFs with enhanced stability and tailored properties. researchgate.net
Ligand Development for Catalysis: The amino group of this compound can be readily functionalized to create new ligands for transition metal catalysis. The electronic properties of the fluorinated aryl ring could influence the catalytic activity and selectivity of the resulting metal complexes.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,3-Difluoro-5-phenylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with fluorinated nitrobenzene precursors. A two-step approach involves:
Electrophilic aromatic substitution to introduce fluorine atoms at positions 2 and 3, followed by nitration at position 2.
Catalytic hydrogenation using palladium on carbon (Pd/C) to reduce the nitro group to an amine .
- Critical Parameters :
- Temperature control (<50°C) during nitration to avoid over-substitution.
- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.
- Yield Optimization : Varying catalyst loading (5–10% Pd/C) and hydrogen pressure (1–3 atm) can improve yields from 60% to 85% .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).
- Spectroscopy :
- ¹⁹F NMR : Peaks at δ -110 to -120 ppm (ortho-F) and δ -130 to -140 ppm (meta-F) confirm substitution patterns .
- HRMS : Expected [M+H]⁺ at m/z 220.0734 (C₁₂H₁₀F₂N⁺).
- Elemental Analysis : Carbon content should align with theoretical values (C: 65.75%; H: 4.55%) .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amine group under humid conditions or oxidation in air.
- Storage Recommendations :
- Store under inert gas (argon) at -20°C in amber vials.
- Add stabilizers like BHT (0.1% w/w) to prevent oxidation .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the regioselectivity of further functionalization (e.g., cross-coupling reactions)?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electron-deficient aromatic rings due to fluorine’s -I effect, directing electrophiles to the para position relative to the amine .
- Experimental Validation :
- Suzuki-Miyaura coupling with boronic acids favors C-4 substitution (yield: 70–90%) over C-6 due to steric hindrance from ortho-fluorine .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation :
Enzyme Assays : Compare IC₅₀ values across multiple kinase targets (e.g., EGFR vs. VEGFR2) to identify selectivity patterns.
Molecular Docking : Use AutoDock Vina to correlate binding affinity with substituent orientation .
- Common Pitfalls : Bioactivity discrepancies often stem from assay conditions (e.g., ATP concentration in kinase assays) or impurity interference .
Q. How can researchers design experiments to elucidate the mechanism of fluorinated aniline derivatives in catalytic systems?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or deuterium at the amine group to track participation in catalytic cycles via MS/MS.
- In Situ Spectroscopy : Use Raman or FTIR to detect transient intermediates (e.g., nitrenes) during oxidation .
Q. What methodological frameworks address contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns)?
- Methodological Answer :
- Dynamic NMR Studies : Vary temperature (25–80°C) to observe coalescence of split peaks, confirming rotational barriers around the C-N bond .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between phenyl and aniline rings) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
